Taxifolin

Übersicht

Beschreibung

Taxifolin, also known as dihydroquercetin, is a flavonoid compound that belongs to the subclass flavanonols in the flavonoids, which are a class of polyphenols. It is naturally found in various plants, including the bark of Douglas fir trees, Siberian larch, and milk thistle. This compound is also present in foods such as onions, olive oil, and certain fruits and vegetables. It has attracted significant interest due to its broad range of health-promoting effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Taxifolin can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the deglycosylation of astilbin, a this compound-3-O-rhamnoside, using fungal strains such as Aspergillus fumigatus. This biotransformation process involves adjusting the culture to a specific pH and temperature to achieve high yields of this compound .

Industrial Production Methods

The primary industrial method for producing this compound involves extracting it from larch wood. due to the limited global resources of larch, alternative methods such as biotransformation of astilbin are being explored. This method offers a more sustainable approach to this compound production .

Analyse Chemischer Reaktionen

Types of Reactions

Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and enhancing its bioavailability.

Common Reagents and Conditions

Oxidation: this compound can be oxidized to form corresponding o-quinones on the B-ring.

Reduction: Reduction reactions can be used to modify the hydroxyl groups on this compound, altering its chemical properties.

Substitution: Substitution reactions involve replacing specific functional groups on the this compound molecule to create derivatives with different pharmacological activities.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which can exhibit enhanced antioxidant, anti-inflammatory, and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Taxifolin exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals such as hydroxyl radicals and reactive oxygen species has been documented in several studies. For instance, this compound was shown to effectively scavenge DPPH and ABTS radicals, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the degranulation of mast cells and reduce the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 . This suggests its potential utility in treating allergic and inflammatory conditions.

Anticancer Activity

This compound's anticancer properties have been explored in various studies, highlighting its role in inhibiting tumor growth and metastasis. It has been shown to affect multiple signaling pathways involved in cancer progression, including the mTOR/PI3K pathway in glioblastoma multiforme models . Additionally, this compound has exhibited inhibitory effects on lung cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been investigated with promising results. It has been found to improve cognitive functions and mitigate neurodegenerative processes in models of Alzheimer's disease and Parkinson's disease . The compound's ability to regulate oxidative stress and inflammation is thought to underlie these effects.

Hepatoprotective Properties

This compound has shown protective effects on liver health by preventing hepatic steatosis and fibrosis. In animal studies, it reduced liver inflammation and improved overall liver function markers, indicating its potential as a therapeutic agent for liver diseases .

Cardiovascular Benefits

Research suggests that this compound may offer cardiovascular protection by improving endothelial function and reducing blood pressure. Its antioxidant properties contribute to the prevention of atherosclerosis by inhibiting lipid peroxidation .

Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for inclusion in formulations aimed at preventing infections or enhancing wound healing .

Applications in Food and Nutrition

This compound-rich extracts are being explored for their potential as dietary supplements due to their health-promoting properties. The extract from Dahurian Larch, containing a high concentration of this compound, is being evaluated for its safety and efficacy as a novel food ingredient .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Lei et al., 2020 | Anti-inflammatory | This compound pretreatment reduced mortality in mice exposed to bacterial endotoxins. |

| Akinmoladun et al., 2022 | Neuroprotection | This compound improved neurobehavioral outcomes in Parkinson's disease models by regulating glutamate metabolism. |

| Yao et al., 2021 | Antitumor | This compound inhibited glioblastoma growth through modulation of autophagy and lipid synthesis pathways. |

Wirkmechanismus

Taxifolin exerts its effects through multiple mechanisms:

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2, thereby reducing inflammation.

Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways, including the PI3K/Akt and MAPK pathways.

Neuroprotective Activity: This compound prevents the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease, by binding to specific residues and inhibiting fibril formation.

Vergleich Mit ähnlichen Verbindungen

Taxifolin is often compared with other flavonoids, such as quercetin, epicatechin, and rutin. Here are some key comparisons:

Quercetin: Both this compound and quercetin exhibit strong antioxidant and anti-inflammatory activities.

Overall, this compound’s unique structural features, such as the presence of two stereocenters, contribute to its distinct pharmacological profile and make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants and has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, particularly its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It has been shown to scavenge free radicals such as hydroxyl radicals (·OH), DPPH radicals, and ABTS+ radicals effectively. The compound's ability to chelate metal ions further enhances its antioxidant capacity.

Key Findings:

- This compound demonstrated an IC50 value that varies with pH in the PTIO-scavenging assay, indicating its effectiveness in different physiological conditions .

- It increases the reducing power of Cu²⁺ and Fe³⁺ ions, showcasing its potential in preventing oxidative damage .

2. Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively documented. It inhibits key inflammatory pathways and cytokines, making it a candidate for treating various inflammatory conditions.

Mechanisms of Action:

- Inhibits the activation of NF-κB signaling pathways, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- In a study involving Raw 264.7 cells, this compound significantly decreased the transcription levels of TLR-4 and other inflammatory markers .

3. Antimicrobial Activity

This compound has shown promising results against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus.

Research Insights:

- In vitro studies confirmed this compound's efficacy against bacterial infections, suggesting its potential as a natural antimicrobial agent .

4. Anticancer Effects

Recent studies have highlighted this compound's role in cancer therapy. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several models.

Case Studies:

- A study involving breast cancer cells demonstrated that this compound enhanced the efficacy of Epirubicin, reducing tumor volumes significantly when used in combination therapy .

- This compound was found to inhibit epithelial-mesenchymal transition (EMT) markers, which are crucial for cancer metastasis .

5. Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of cerebral amyloid angiopathy (CAA). A case study reported significant clinical improvement in a patient with recurrent intracerebral hemorrhage after this compound treatment.

Clinical Observations:

- The patient exhibited a 24% decrease in amyloid-beta deposition measured by PET scans after 10 months of this compound administration .

- This suggests this compound's potential role in clearing amyloid plaques and improving neurological function.

6. Summary of Biological Activities

The following table summarizes the biological activities and mechanisms of action associated with this compound:

Eigenschaften

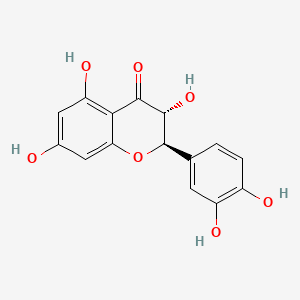

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.